molecular formula C5H6N2S2 B568313 4-methyl-1,3-thiazole-2-carbothioamide CAS No. 117884-17-0

4-methyl-1,3-thiazole-2-carbothioamide

Cat. No.: B568313
CAS No.: 117884-17-0
M. Wt: 158.237
InChI Key: WSUKBNOSXBBRRI-UHFFFAOYSA-N
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Description

4-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methylthiazole with carbothioic acid amide under specific conditions. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1,3-thiazole-2-carbothioamide stands out due to its unique combination of sulfur and nitrogen atoms within the thiazole ring, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

117884-17-0

Molecular Formula

C5H6N2S2

Molecular Weight

158.237

IUPAC Name

4-methyl-1,3-thiazole-2-carbothioamide

InChI

InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8)

InChI Key

WSUKBNOSXBBRRI-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)C(=S)N

Synonyms

2-Thiazolecarboxamide, 4-methylthio- (6CI)

Origin of Product

United States

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